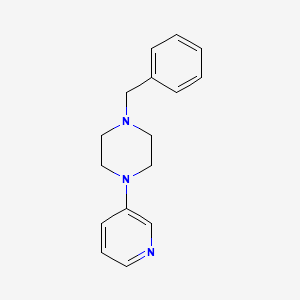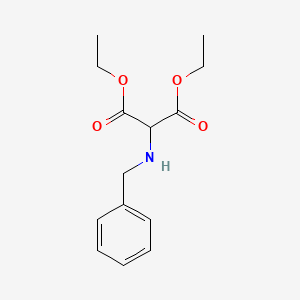
Diethyl 2-(benzylamino)malonate
Descripción general
Descripción
Diethyl 2-(benzylamino)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a benzylamino group attached to the central carbon of the propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(benzylamino)malonate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with benzylamine. The reaction typically involves the formation of an enolate ion from diethyl propanedioate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with benzylamine to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of diethyl 2-(benzylamino)propanedioate may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(benzylamino)malonate undergoes various chemical reactions, including:
Substitution Reactions: The benzylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, water.
Major Products
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Resulting from hydrolysis and decarboxylation reactions.
Aplicaciones Científicas De Investigación
Diethyl 2-(benzylamino)malonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of diethyl 2-(benzylamino)propanedioate involves its interaction with biological molecules through its functional groups. The benzylamino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate biological pathways and molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A precursor in the synthesis of diethyl 2-(benzylamino)propanedioate.
Ethyl acetoacetate: Another malonic ester with similar reactivity but different functional groups.
Methyl 2-(benzylamino)propanedioate: A methyl ester analog with similar properties.
Uniqueness
Diethyl 2-(benzylamino)malonate is unique due to the presence of the benzylamino group, which imparts distinct reactivity and potential biological activity compared to other malonic esters .
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
diethyl 2-(benzylamino)propanedioate |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)12(14(17)19-4-2)15-10-11-8-6-5-7-9-11/h5-9,12,15H,3-4,10H2,1-2H3 |
Clave InChI |
HVHMRTNBJYCLFK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
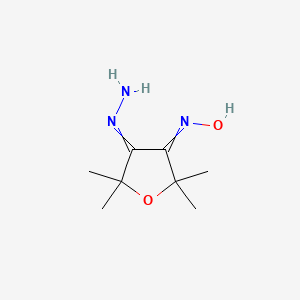
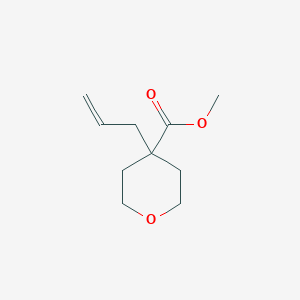

![2-[(2-Methoxyphenyl)sulfanyl]benzoic acid](/img/structure/B8656263.png)
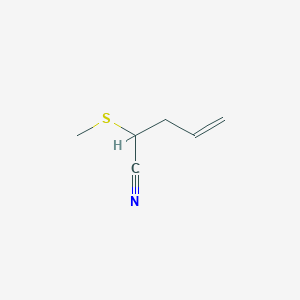
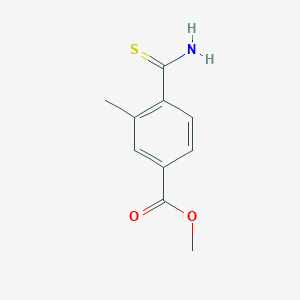
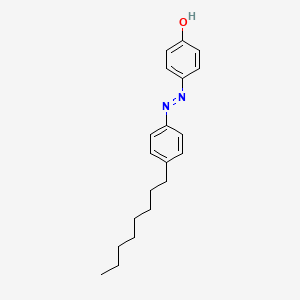
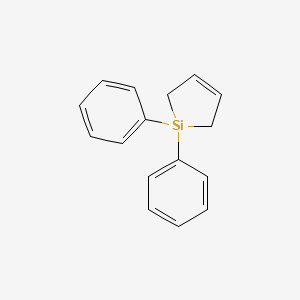
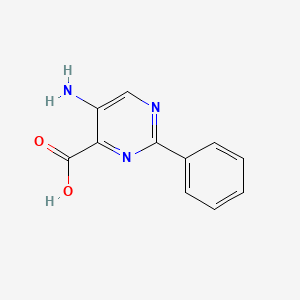
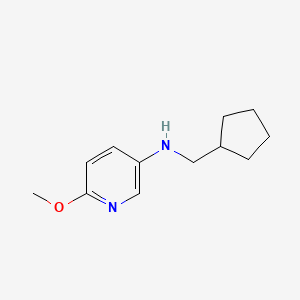
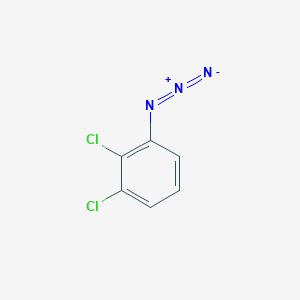

![3-[(Oxan-4-yl)methoxy]phenol](/img/structure/B8656328.png)
